trans-1,3-Dimethylcyclopentane
Overview
Description
Synthesis Analysis
While the specific synthesis of trans-1,3-dimethylcyclopentane is not directly detailed in the literature, the synthesis of related cyclopentane derivatives, such as trans-1,2-dimethylcyclopentane and trans-2,3-dimethylcyclopentanone, involves methods that could be adaptable for trans-1,3-dimethylcyclopentane. These methods include reactions under controlled conditions that promote specific substitutions on the cyclopentane ring, highlighting the versatility and synthetic accessibility of cyclopentane derivatives in organic chemistry.
Molecular Structure Analysis
The molecular structure and pseudorotational motion of related compounds, such as trans-1,2-dimethylcyclopentane, have been studied using gas-phase electron diffraction. These studies reveal details about bond distances, valence angles, and conformational dynamics, providing insights into the structure of cyclopentane derivatives and their behavior under various conditions (Shen et al., 1991).
Chemical Reactions and Properties
Photolysis studies of related cyclopentanones, such as trans-2,3-dimethylcyclopentanone, offer insights into the chemical reactions and mechanisms of cyclopentane derivatives. These studies identify major products and decomposition pathways, highlighting the reactivity of cyclopentane derivatives under photochemical conditions and the formation of biradical intermediates (Frey & Lister, 1970).
Scientific Research Applications
Organic Synthesis :
- Synthesis of Phosphatidic Acid Analog: A study by Hancock and Lister (1979) details the synthesis of an all-cis 1,2,3/0-2P cyclopentanoid phosphatidic acid analog using acid-catalyzed isomerization of a cyclic diglyceride analog. This synthesis provides a new tool for comparative studies with all-trans cyclo compounds, demonstrating the versatility of trans-1,3-Dimethylcyclopentane in creating complex organic molecules (Hancock & Lister, 1979).
- Ni(I)-Catalyzed Reductive Cyclization: Another research by Kuang et al. (2017) shows the efficient synthesis of trans-dimethyl gababutin and trans-3,4-dimethylpyrrolidine with high trans diastereoselectivity using Ni(I)-catalyzed reductive cyclization of 1,6-dienes (Kuang et al., 2017).
Photolysis Studies :
- Photolysis of Cyclopentanone: Frey and Lister (1970) studied the photolysis of trans-2,3-dimethylcyclopentanone, leading to the production of cis-2,3-dimethylcyclopentanone and several other compounds. This indicates the potential of trans-1,3-Dimethylcyclopentane derivatives in photochemical reactions (Frey & Lister, 1970).
Conformational Analysis :
- Pseudorotational Motion Study: Shen, Kingsley, and Hilderbrandt (1991) investigated the molecular structure and pseudorotational motion of trans-1,2-dimethylcyclopentane using gas-phase electron diffraction. This study highlights the conformational dynamics of similar molecules, providing insights into the behavior of trans-1,3-Dimethylcyclopentane (Shen et al., 1991).
Safety And Hazards
properties
IUPAC Name |
(1R,3R)-1,3-dimethylcyclopentane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14/c1-6-3-4-7(2)5-6/h6-7H,3-5H2,1-2H3/t6-,7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZKFISIRYLAEE-RNFRBKRXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H](C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501015839 | |
Record name | trans-1,3-Dimethylcyclopentane | |
Source | EPA DSSTox | |
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Molecular Weight |
98.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Sigma-Aldrich MSDS] | |
Record name | trans-1,3-Dimethylcyclopentane | |
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Vapor Pressure |
65.8 [mmHg] | |
Record name | trans-1,3-Dimethylcyclopentane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/18087 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
trans-1,3-Dimethylcyclopentane | |
CAS RN |
1759-58-6 | |
Record name | trans-1,3-Dimethylcyclopentane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1759-58-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | trans-1,3-Dimethylcyclopentane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001759586 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | trans-1,3-Dimethylcyclopentane | |
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Record name | trans-1,3-Dimethylcyclopentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501015839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-1,3-dimethylcyclopentane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.603 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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